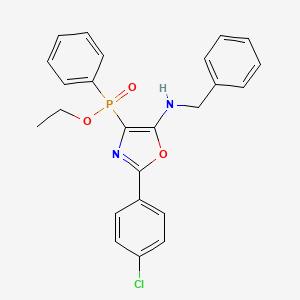

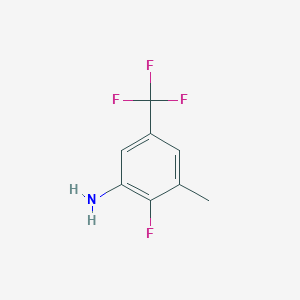

5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Esters, including 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester, are typically produced by an esterification process. This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester is C8H8ClNO3 . Its molecular weight is 201.61 .Chemical Reactions Analysis

As an ester, 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester can undergo a variety of chemical reactions. For instance, esters can be hydrolyzed to produce alcohols and carboxylic acids .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique

Pharmacology

In pharmacology, this compound is explored for its potential therapeutic effects. Similar to other nicotinic acid derivatives, it may be involved in the synthesis of molecules that act as rubefacients, which are substances that cause redness of the skin by dilating capillaries and increasing blood circulation . This can be beneficial in the treatment of muscle and joint pain.

Organic Synthesis

This ester serves as a building block in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling, which forms carbon-carbon bonds . Its stability and reactivity make it a valuable intermediate for constructing complex organic molecules.

Material Science

In material science, derivatives of nicotinic acid esters are used to modify surface properties and create new materials with specific characteristics. The chloro and methoxy groups present in this compound could potentially influence the polymerization processes and the development of novel polymeric materials .

Analytical Chemistry

In analytical chemistry, esters like 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester are often used as standards or reagents in chromatographic methods for the analysis of complex mixtures. They help in identifying and quantifying components with similar chemical properties .

Biochemistry Research

In biochemistry research, such esters are utilized to study enzyme kinetics and mechanisms. They can act as substrates or inhibitors for enzymes that process ester bonds, providing insights into biochemical pathways .

Environmental Applications

While direct information on environmental applications of this specific ester is not readily available, similar compounds are used in the study of environmental samples. They can serve as tracers or probes to understand chemical processes in various ecosystems .

Mécanisme D'action

Target of Action

It’s structurally similar to methyl nicotinate, which is known to act as a rubefacient, thought to involve peripheral vasodilation .

Mode of Action

Methyl nicotinate, a structurally similar compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Biochemical Pathways

The structurally similar compound, methyl nicotinate, is known to induce vasodilation of the peripheral blood capillaries .

Result of Action

Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application, which can provide relief from muscle and joint pain .

Propriétés

IUPAC Name |

methyl 5-chloro-2-methoxy-4-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-6(10)4-11-8(13-2)7(5)9(12)14-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVAQFVFQJGTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)

![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)

![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)

![6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2745277.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)